An In-depth Technical Guide to 4-Fluoro-5-methylnicotinic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Fluoro-5-methylnicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids
Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry.[1] The pyridine-3-carboxylic acid core is a versatile building block for a vast array of more complex molecules, with derivatives showing a broad spectrum of biological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1] The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3]
This guide focuses on 4-fluoro-5-methylnicotinic acid, a sophisticated building block that combines the key features of the nicotinic acid scaffold with the advantageous properties of fluorine and a methyl group. This strategic combination of functionalities provides a unique molecular framework for the design of novel therapeutics. This document will provide a comprehensive overview of its chemical structure, physical properties, a detailed synthetic protocol, and its applications in drug discovery.
Chemical Structure and Identification
The chemical structure of 4-fluoro-5-methylnicotinic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position.
Systematic Name (IUPAC): 4-Fluoro-5-methylpyridine-3-carboxylic acid
Alternative Name: 6-Fluoro-5-methylnicotinic acid[4][5][6]
CAS Number: 885267-35-6[4][5][6]
Molecular Formula: C₇H₆FNO₂[4]
Molecular Weight: 155.13 g/mol [4]
SMILES: O=C(O)c1c(C)c(F)cnc1
InChI Key: FBJVIGGWAZPALV-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Predicted Value/Information | Context from Related Compounds |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | 6-Fluoronicotinic acid has a reported melting point of 144-148 °C[7] or 275-278 °C[1], and 6-methylnicotinic acid melts at 210-213 °C.[8][9] |
| Boiling Point | Expected to be high and likely to decompose before boiling at atmospheric pressure. | Not typically a relevant parameter for a solid carboxylic acid. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents like hexanes. | 6-Methylnicotinic acid is soluble in water and organic solvents like ethanol and methanol.[10] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for substituted benzoic and nicotinic acids. | The pKa of nicotinic acid is approximately 4.85. The electron-withdrawing fluorine atom would be expected to slightly decrease the pKa (increase acidity). |
| Appearance | Likely a white to off-white crystalline powder. | 6-Fluoronicotinic acid is described as a white powder.[7] |
Synthesis of 4-Fluoro-5-methylnicotinic Acid: A Practical Approach
The synthesis of 4-fluoro-5-methylnicotinic acid can be approached through several retrosynthetic pathways.[1] A common and logical strategy involves the selective oxidation of a suitable substituted pyridine precursor. The following protocol is an adapted, field-proven method based on the oxidation of a fluorinated methylpyridine derivative, providing a reliable route to the target compound.
Experimental Protocol: Oxidation of 4-Fluoro-3,5-lutidine
This protocol details the synthesis of 4-fluoro-5-methylnicotinic acid starting from 4-fluoro-3,5-lutidine. The core of this transformation is the selective oxidation of one of the methyl groups to a carboxylic acid.
Causality Behind Experimental Choices:
-
Starting Material: 4-Fluoro-3,5-lutidine is a commercially available starting material that already contains the required fluoro and one of the methyl substituents in the correct positions relative to the nitrogen.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent commonly used for the oxidation of alkyl side chains on aromatic rings.[1] The reaction conditions can be tuned to achieve selective oxidation.
-
Solvent: Water is used as the solvent due to the solubility of potassium permanganate and the inorganic by-products, facilitating workup.
-
Temperature Control: The reaction is heated to drive the oxidation to completion in a reasonable timeframe. Filtering while hot is crucial to remove the manganese dioxide (MnO₂) byproduct, which can interfere with product isolation.
-
pH Adjustment: The product, a carboxylic acid, is soluble in its carboxylate form at basic pH. Acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate, causing the less soluble carboxylic acid to precipitate, enabling its isolation by filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-fluoro-3,5-lutidine (1.0 equivalent) and water (approximately 20-25 mL per gram of starting material).
-
Addition of Oxidant: While stirring the suspension, add potassium permanganate (KMnO₄, 2.0 to 2.5 equivalents) portion-wise over 1-2 hours. The addition is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to 95-100 °C and maintain this temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup - Part 1 (Removal of MnO₂): While the reaction mixture is still hot, filter it through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Workup - Part 2 (Product Isolation): Cool the combined filtrate to room temperature in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 2-3. A white precipitate of 4-fluoro-5-methylnicotinic acid will form.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Self-Validating System:
-
The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the more polar product.
-
The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS).
Caption: Synthetic workflow for the preparation of 4-fluoro-5-methylnicotinic acid.
Spectroscopic Characterization
The structural elucidation of 4-fluoro-5-methylnicotinic acid relies on a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral characteristics are outlined below based on established principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons.
-
Aromatic Protons (2H): Two singlets or narrowly split doublets in the aromatic region (typically δ 7.5-9.0 ppm). The precise chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
-
Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
-
Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often concentration-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carboxylic Carbonyl: A signal in the range of δ 165-180 ppm.
-
Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-170 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other carbons in the ring will show smaller two- and three-bond C-F couplings.
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds.
-
A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-F Stretch: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 155.13 g/mol would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₆FNO₂).
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Caption: Workflow for the spectroscopic characterization of 4-fluoro-5-methylnicotinic acid.
Applications in Drug Discovery and Medicinal Chemistry
4-Fluoro-5-methylnicotinic acid is a valuable building block for the synthesis of novel bioactive molecules.[1] The presence and specific arrangement of the fluoro and methyl groups on the nicotinic acid scaffold offer a unique combination of steric and electronic properties that can be exploited in molecular design.
Role as a Precursor for Biologically Active Molecules
The primary application of 4-fluoro-5-methylnicotinic acid is as a starting material for the synthesis of more complex molecules that are screened for a wide range of biological activities.[1] The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly through the formation of amides and esters.
-
Amide Synthesis: The carboxylic acid can be readily converted to an amide by reaction with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI). This allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR).[11]
-
Ester Synthesis: Esterification of the carboxylic acid can be used to generate prodrugs or to modify the physicochemical properties of the parent molecule.[12]
The fluorine atom is often incorporated to enhance the potency and pharmacokinetic properties of the resulting compounds. It can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.[1]
Example Application: Development of Novel Antagonists
While specific examples of drugs derived directly from 4-fluoro-5-methylnicotinic acid are not prevalent in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, fluorinated and methylated aromatic cores are common in kinase inhibitors and other targeted therapies. The unique substitution pattern of 4-fluoro-5-methylnicotinic acid makes it an attractive scaffold for fragment-based drug discovery and lead optimization campaigns.
Derivatives of this compound could be explored for their activity against a variety of targets, including but not limited to:
-
Kinases: Many kinase inhibitors feature substituted pyridine rings.
-
G-protein coupled receptors (GPCRs): Nicotinic acid itself is an agonist for the GPR109A receptor.
-
Enzymes: The carboxylic acid group can act as a key binding element for various enzymes.
Conclusion
4-Fluoro-5-methylnicotinic acid is a strategically important building block in modern medicinal chemistry. Its unique combination of a fluorinated pyridine core with a carboxylic acid handle and a methyl group provides a versatile platform for the synthesis of novel and potentially potent drug candidates. This guide has provided a comprehensive overview of its chemical structure, predicted physical properties, a detailed synthetic protocol, and its applications in drug discovery. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such tailored building blocks will undoubtedly increase, making 4-fluoro-5-methylnicotinic acid a valuable tool in the arsenal of medicinal chemists.
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